N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a fluorophenyl group, a tetrahydroquinoline group, a phenylisoxazole group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfonyl group would likely have a significant impact on the overall structure and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .Scientific Research Applications
Synthetic Methodology and Spectral Characterization
Research on structurally related compounds, such as tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone derivatives, highlights the potential synthetic versatility and pharmacological interest in compounds with complex structures like N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide. The synthesis involves acetylation, nucleophilic substitution reactions, and chlorination processes, leading to a variety of heterocyclic rings. The spectral characterization of these compounds provides a foundation for understanding the chemical properties and potential applications in pharmacological studies (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Antimicrobial Activity
Derivatives similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide have been synthesized and evaluated for antimicrobial activity. The structural modifications, such as the introduction of sulfonamide and carbamate groups, have shown promising results against various bacterial and fungal strains. Molecular docking studies suggest that these compounds have good binding affinities to target enzymes, which correlates with their in vitro antimicrobial screening results (D. B. Janakiramudu et al., 2017).
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Compounds structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide have been studied for their ability to inhibit PNMT, an enzyme involved in the synthesis of epinephrine from norepinephrine. These studies provide insights into the potential therapeutic applications of such compounds in conditions where modulation of epinephrine synthesis could be beneficial (G. L. Grunewald et al., 2006).
Cytotoxic Activity
The cytotoxic activity of sulfonamide derivatives highlights the potential for compounds like N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide in cancer research. Certain derivatives have shown promising activity against breast and colon cancer cell lines, providing a basis for further exploration of their therapeutic potential (M. Ghorab et al., 2015).
Safety And Hazards
As with any chemical compound, handling “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .
Future Directions
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4S/c26-19-9-12-21(13-10-19)34(31,32)29-14-4-7-17-8-11-20(15-23(17)29)27-25(30)22-16-24(33-28-22)18-5-2-1-3-6-18/h1-3,5-6,8-13,15-16H,4,7,14H2,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQCBHRVSFJPGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)N(C1)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide |
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